molecular formula C25H24N2O5 B11006732 Furan-2-yl(5-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Furan-2-yl(5-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone

Cat. No.: B11006732
M. Wt: 432.5 g/mol
InChI Key: BTUFKBRIOPVAJS-UHFFFAOYSA-N
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Description

2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a molecular formula of C13H8O4 . This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a piperazine derivative, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-FURYL(5-HYDROXY-4-{[4-(2-METHOXYPHENYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE apart is the presence of the piperazine derivative, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

furan-2-yl-[5-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone

InChI

InChI=1S/C25H24N2O5/c1-30-21-6-3-2-5-19(21)27-12-10-26(11-13-27)15-17-20(28)8-9-22-24(17)18(16-32-22)25(29)23-7-4-14-31-23/h2-9,14,16,28H,10-13,15H2,1H3

InChI Key

BTUFKBRIOPVAJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O

Origin of Product

United States

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